
4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide
説明
4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ receptor agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, due to its ability to enhance endurance and performance, it has gained popularity among athletes and bodybuilders.
作用機序
4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide acts as a PPARδ receptor agonist, which regulates the expression of genes involved in energy metabolism and inflammation. Activation of PPARδ by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It increases endurance and performance by enhancing the utilization of fatty acids as an energy source, sparing muscle glycogen, and improving oxygen uptake. This compound has also been shown to increase HDL (high-density lipoprotein) cholesterol levels and decrease LDL (low-density lipoprotein) cholesterol levels, resulting in improved lipid profile. Furthermore, this compound has been found to have a protective effect on the liver by reducing inflammation and oxidative stress.
実験室実験の利点と制限
4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide has several advantages for lab experiments. It is stable and has a long half-life, making it easy to administer and study. Additionally, it has a well-defined mechanism of action, making it a useful tool for studying energy metabolism and inflammation. However, this compound has a limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide. One potential application is in the treatment of metabolic and cardiovascular diseases. Further studies are needed to determine the safety and efficacy of this compound in humans. Additionally, this compound has potential applications in sports medicine and rehabilitation. Further studies are needed to determine the optimal dosing and duration of treatment for these applications. Finally, this compound has potential applications in anti-aging research. Further studies are needed to determine its effects on aging-related diseases and lifespan extension.
Conclusion:
In conclusion, this compound is a synthetic drug that has potential therapeutic applications in metabolic and cardiovascular diseases. It acts as a PPARδ receptor agonist and has been found to have several biochemical and physiological effects. Despite its potential benefits, further studies are needed to determine its safety and efficacy in humans. Additionally, this compound has potential applications in sports medicine, rehabilitation, and anti-aging research.
科学的研究の応用
4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases such as obesity, diabetes, and dyslipidemia. It has been shown to improve insulin sensitivity, increase glucose uptake, and reduce inflammation in animal models. Furthermore, this compound has been found to have a protective effect on the heart by reducing oxidative stress and improving cardiac function.
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(3-iodophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2INO2/c17-11-6-7-15(14(18)9-11)22-8-2-5-16(21)20-13-4-1-3-12(19)10-13/h1,3-4,6-7,9-10H,2,5,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPFTJMRQOSVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![sodium 4-{[(allylamino)carbonothioyl]amino}benzenesulfonate](/img/structure/B3942236.png)
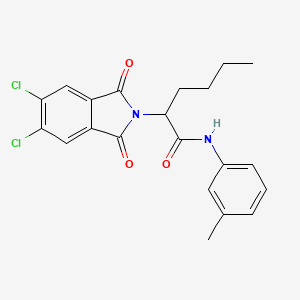
![2-[2-(2-chlorophenyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B3942258.png)
![4-{[4-(3,4-dimethoxybenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B3942264.png)
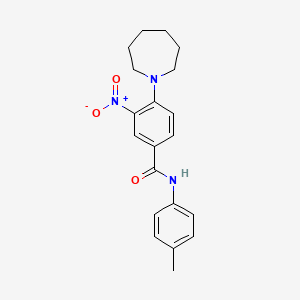

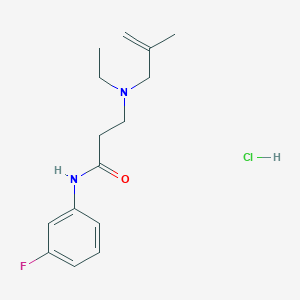
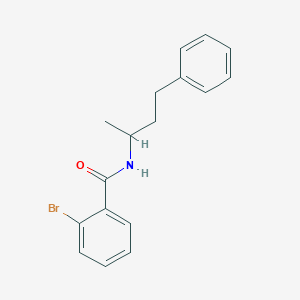

![[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3942308.png)
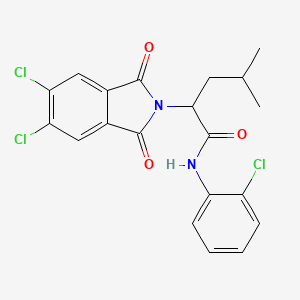
![ethyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate](/img/structure/B3942318.png)
